METHYL 2-[3-METHYL-2-(4-METHYLPHENYL)QUINOLINE-4-AMIDO]BENZOATE
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Overview
Description
METHYL 2-[3-METHYL-2-(4-METHYLPHENYL)QUINOLINE-4-AMIDO]BENZOATE is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a methyl group and a 4-methylphenyl group. The presence of the ester functional group (benzoate) further adds to its chemical diversity. This compound is of significant interest in various fields of scientific research due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[3-METHYL-2-(4-METHYLPHENYL)QUINOLINE-4-AMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone.
Substitution Reactions:
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[3-METHYL-2-(4-METHYLPHENYL)QUINOLINE-4-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the quinoline core to its dihydroquinoline form.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
METHYL 2-[3-METHYL-2-(4-METHYLPHENYL)QUINOLINE-4-AMIDO]BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: The compound’s unique properties make it valuable in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of METHYL 2-[3-METHYL-2-(4-METHYLPHENYL)QUINOLINE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can bind to enzymes, altering their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, quinoline, shares the core structure but lacks the additional substituents.
4-Methylquinoline: Similar to the parent compound but with a methyl group at the 4-position.
2-Phenylquinoline: Contains a phenyl group at the 2-position, similar to the 4-methylphenyl group in the target compound.
Uniqueness
METHYL 2-[3-METHYL-2-(4-METHYLPHENYL)QUINOLINE-4-AMIDO]BENZOATE is unique due to its combination of functional groups and substituents, which confer specific chemical and biological properties. Its ester group allows for further chemical modifications, and the quinoline core provides a versatile scaffold for drug development.
Properties
Molecular Formula |
C26H22N2O3 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
methyl 2-[[3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C26H22N2O3/c1-16-12-14-18(15-13-16)24-17(2)23(19-8-4-6-10-21(19)27-24)25(29)28-22-11-7-5-9-20(22)26(30)31-3/h4-15H,1-3H3,(H,28,29) |
InChI Key |
YXDBFDIKDIHDDC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)NC4=CC=CC=C4C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)NC4=CC=CC=C4C(=O)OC |
Origin of Product |
United States |
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